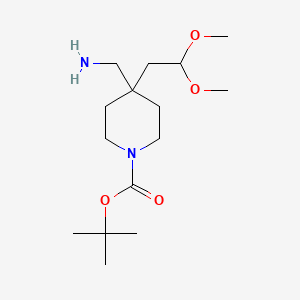

Tert-butyl 4-(aminomethyl)-4-(2,2-dimethoxyethyl)piperidine-1-carboxylate

Description

Tert-butyl 4-(aminomethyl)-4-(2,2-dimethoxyethyl)piperidine-1-carboxylate is a piperidine-based building block characterized by two distinct substituents: an aminomethyl group and a 2,2-dimethoxyethyl group at the 4-position of the piperidine ring. The tert-butyl carbamate (Boc) group at the 1-position acts as a protective group for the piperidine nitrogen, enabling selective functionalization during synthetic workflows . This compound is utilized in medicinal chemistry for developing enzyme inhibitors, prodrugs, and bioactive molecules, particularly due to its dual functional groups that enhance molecular diversity and solubility.

Properties

Molecular Formula |

C15H30N2O4 |

|---|---|

Molecular Weight |

302.41 g/mol |

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-(2,2-dimethoxyethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C15H30N2O4/c1-14(2,3)21-13(18)17-8-6-15(11-16,7-9-17)10-12(19-4)20-5/h12H,6-11,16H2,1-5H3 |

InChI Key |

MOMUZCJRPCSILS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC(OC)OC)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(aminomethyl)-4-(2,2-dimethoxyethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method involves the alkylation of piperidine with a suitable alkylating agent, followed by the introduction of the aminomethyl group through reductive amination. The dimethoxyethyl group can be introduced via etherification reactions. The final step often involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(aminomethyl)-4-(2,2-dimethoxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or sulfonates can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Tert-butyl 4-(aminomethyl)-4-(2,2-dimethoxyethyl)piperidine-1-carboxylate has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(aminomethyl)-4-(2,2-dimethoxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological receptors, while the dimethoxyethyl group may enhance its lipophilicity, facilitating membrane penetration. The tert-butyl ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with various pathways within the cell.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of tert-butyl 4-(aminomethyl)-4-(2,2-dimethoxyethyl)piperidine-1-carboxylate becomes evident when compared to related piperidine derivatives. Below is a detailed analysis:

Table 1: Comparative Analysis of Piperidine Derivatives

*Molecular formulas and weights are estimated based on analogous structures where explicit data is unavailable.

Key Structural and Functional Differences

Substituent Effects: The 2,2-dimethoxyethyl group in the target compound enhances polarity and solubility compared to hydrophobic substituents like 4-methylpentyl or aryl groups (e.g., 2-methoxybenzyl ). This makes it advantageous for aqueous-phase reactions or prodrug activation. The aminomethyl group provides a reactive site for further derivatization (e.g., acylation in ), distinguishing it from non-amine-bearing analogs like tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate .

Synthetic Accessibility: The target compound’s synthesis likely parallels tert-butyl 4-(aminomethyl)piperidine-1-carboxylate ( ), with an additional alkylation step to introduce the 2,2-dimethoxyethyl group. This contrasts with more complex routes for acylated derivatives (e.g., ).

Biological Relevance: Unlike tert-butyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate, which targets CYP3A4 , the target compound’s dimethoxyethyl group may facilitate interactions with enzymes requiring ether-based ligands (e.g., kinases or proteases).

Biological Activity

Tert-butyl 4-(aminomethyl)-4-(2,2-dimethoxyethyl)piperidine-1-carboxylate, with the CAS number 871115-32-1, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C₁₁H₂₃N₃O₂

- Molecular Weight : 229.32 g/mol

- Purity : Typically ≥95% in commercial preparations

- Storage Conditions : Should be kept in a dark, dry place at 2-8°C to maintain stability .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly focusing on its antimicrobial and cytotoxic properties.

Antimicrobial Activity

Research indicates that compounds related to piperidine derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of certain piperidine derivatives against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) being a critical measure of their efficacy. For instance, compounds showed MIC values ranging from 0.5 to 512 μg/mL against standard and resistant strains of M. tuberculosis .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| Compound 9 | 0.5 | Strong against M. tuberculosis |

| Compound 10 | 2 | Strong against M. tuberculosis |

| Reference Drug (INH) | 0.125 - 8 | Standard comparison |

Cytotoxicity

Cytotoxicity studies are essential for evaluating the safety profile of new compounds. The selectivity index (SI), which compares the cytotoxic effect on non-cancerous cells versus the target microorganism, is crucial. For instance, certain derivatives demonstrated high tuberculostatic activity while maintaining low cytotoxic effects on human keratinocyte cells (HaCaT), suggesting a favorable therapeutic window .

Case Studies

- Tuberculostatic Activity : In a comparative study, several piperidine derivatives were tested for their ability to inhibit M. tuberculosis growth. The results showed that structural modifications significantly influenced their antimicrobial potency. For example, compounds with specific substitutions at the C-6 position exhibited enhanced activity compared to others .

- Antibacterial Efficacy : Another study evaluated the antibacterial properties of piperidinothiosemicarbazone derivatives against various Gram-positive and Gram-negative bacteria. The results indicated that while some compounds were effective against Gram-positive strains (e.g., Staphylococcus aureus), they displayed limited activity against Gram-negative bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.